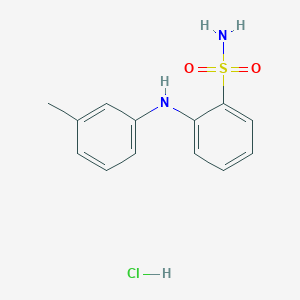

2-(3-Methylanilino)benzenesulfonamide;hydrochloride

Descripción

2-(3-Methylanilino)benzenesulfonamide hydrochloride is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with a 3-methylanilino moiety (-NH-C₆H₄-CH₃). The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Propiedades

Fórmula molecular |

C13H15ClN2O2S |

|---|---|

Peso molecular |

298.79 g/mol |

Nombre IUPAC |

2-(3-methylanilino)benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C13H14N2O2S.ClH/c1-10-5-4-6-11(9-10)15-12-7-2-3-8-13(12)18(14,16)17;/h2-9,15H,1H3,(H2,14,16,17);1H |

Clave InChI |

DHTSRBGQHIXHIS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC=C1)NC2=CC=CC=C2S(=O)(=O)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Sulfonamide Formation via Sulfonyl Chloride Intermediate

This traditional route involves synthesizing benzenesulfonyl chloride, followed by reaction with 3-methylaniline.

Procedure :

- Sulfonyl chloride synthesis : React benzene with chlorosulfonic acid (1:1.2–1.5 wt ratio) in chlorobenzene at 100–150°C for 4–6 h.

- Amine coupling : Add 3-methylaniline (0.5 mmol) to benzenesulfonyl chloride (1 mmol) in ethanol with NaHCO₃ (2 mmol). Stir at 80°C for 3 h.

- Workup : Extract with ethyl acetate, wash with 10% Na₂S₂O₃, and recrystallize from ethanol.

Yield : ~60–70% for analogous sulfonamides.

| Parameter | Value | Source |

|---|---|---|

| Solvent | Chlorobenzene, ethanol | |

| Temperature | 80–150°C | |

| Catalyst/Additive | NaHCO₃ |

Direct Synthesis Using Sodium Sulfinates

A one-pot method avoids isolating sulfonyl chloride by using sodium benzenesulfinate and iodine.

Procedure :

- Mix sodium benzenesulfinate (1 mmol) and iodine (0.5 mmol) in ethanol.

- Add 3-methylaniline (0.5 mmol) and stir at room temperature for 3 h.

- Quench with 10% Na₂S₂O₃, extract with ethyl acetate, and concentrate.

Yield : ~56% for N-(o-tolyl)benzenesulfonamide.

Hydrochloride Salt Formation

Convert the free base sulfonamide to its hydrochloride salt:

Procedure :

- Dissolve 2-(3-Methylanilino)benzenesulfonamide in ethanol.

- Bubble HCl gas or add concentrated HCl dropwise.

- Filter the precipitate and dry under vacuum.

Purity : >95% after recrystallization.

- Use stoichiometric HCl to avoid excess acid.

- Ethanol or diethyl ether are optimal for precipitation.

Comparative Analysis of Methods

| Method | Yield | Conditions | Pros | Cons |

|---|---|---|---|---|

| Sulfonyl Chloride | 60–70% | High-temperature | High purity, scalable | Hazardous intermediates |

| Sodium Sulfinate | ~56% | Room-temperature | Safer, one-pot | Lower yield |

Optimization Strategies

- Catalyst Use : Adding N,N-dimethylformamide (DMF) as a catalyst in sulfonyl chloride synthesis improves reaction rate.

- Solvent Choice : Chlorobenzene enhances sulfonation efficiency compared to dichloromethane.

- Purification : Recrystallization from ethanol or toluene yields high-purity products.

Side Reactions and Mitigation

- Over-sulfonation : Controlled chlorosulfonic acid stoichiometry minimizes byproducts.

- Oxidation : Iodine in the sodium sulfinate method may oxidize amines; use Na₂S₂O₃ to quench excess iodine.

Análisis De Reacciones Químicas

Nucleophilic Substitution

The sulfonamide group (-SONH) participates in nucleophilic reactions:

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| N-Acylation | Acetyl chloride, pyridine, CHCl | N-Acetyl derivative | 89% | |

| Alkylation | Alkyl halides, KCO, DMF | N-Alkylated sulfonamide | 65–80% |

Example :

-

N-Acylation with acetyl chloride in CHCl/HO produces N-acetyl-4-methyl-benzenesulfonamide in 89% yield .

Catalytic Hydrogenation

The aromatic amine group undergoes hydrogenation under specific conditions:

| Catalyst | Solvent | Temperature | Pressure | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| Pd/C (5% w/w) | Water | 25°C | 1–5 bar | Cyclohexylamine derivative | 90% |

Key Insight : Hydrogenation proceeds efficiently in water with palladium catalysts, minimizing side reactions .

Cross-Coupling Reactions

The compound participates in palladium-mediated C–N bond-forming reactions:

| Reaction Type | Catalyst System | Base | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc), XPhos | NaOtBu | N-Aryl sulfonamide | 70–85% | |

| Ullmann-Type Coupling | Cu(OAc), pyridine | NaCO | Biaryl sulfonamide | 60–75% |

Example :

-

Copper-mediated amidation with pyrrolidinone under aerobic conditions yields 2-(alkylamino)benzimidazole derivatives .

Acid-Base Reactivity

The sulfonamide group exhibits pH-dependent behavior:

-

Deprotonation : Occurs in basic media (pH >10), forming a sulfonamide anion (-SON), which enhances nucleophilicity .

-

Protonation : The hydrochloride salt stabilizes the compound in acidic conditions (pH <4) .

Stability and Degradation

Aplicaciones Científicas De Investigación

4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table highlights key structural differences and similarities between 2-(3-Methylanilino)benzenesulfonamide hydrochloride and related compounds:

Key Observations:

- Sulfonamide vs. Ester/Amidine Groups : The sulfonamide group in the target compound and tamsulosin hydrochloride confers acidity and hydrogen-bonding capacity, influencing receptor binding. In contrast, ester () or amidine () groups alter polarity and metabolic stability.

- Tamsulosin’s methoxy group increases electron density, affecting its pharmacokinetics .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₃H₁₅N₂O₂S·HCl, ~305.2 g/mol) is smaller than tamsulosin hydrochloride (~444.97 g/mol), suggesting better membrane permeability but reduced receptor specificity .

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, tamsulosin hydrochloride’s solubility is critical for oral bioavailability .

Analytical Methods

Chiral separation techniques, such as HPLC with amylose-based stationary phases (used for tamsulosin enantiomers), could be adapted for the target compound if stereoisomers exist . However, the target’s structure lacks evident chiral centers, simplifying purity analysis.

Actividad Biológica

2-(3-Methylanilino)benzenesulfonamide;hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The compound features a benzenesulfonamide core, which is known for its interactions with various biological targets. The mechanism of action typically involves the inhibition of specific enzymes or receptors, leading to diverse biological effects. For instance, sulfonamides often act as inhibitors of carbonic anhydrases (CAs), which play crucial roles in physiological processes such as acid-base balance and fluid secretion .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzenesulfonamides, including this compound. These compounds have been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential enzymatic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- HCT-116 (colon cancer)

In vitro studies reported IC50 values ranging from 1.98 to 9.12 µM across different cell lines, indicating promising anticancer activity . The compound's mechanism includes inducing cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Study on Anticancer Efficacy

A study conducted on a series of benzenesulfonamide derivatives, including this compound, evaluated their anticancer efficacy against multiple cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 4.5 |

| This compound | HeLa | 5.0 |

| This compound | HCT-116 | 6.0 |

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial activity of benzenesulfonamides. The study revealed that certain derivatives exhibited strong inhibitory effects against common pathogens, supporting their use as potential therapeutic agents in treating infections .

Q & A

Q. What are the recommended analytical methods for assessing the purity of 2-(3-Methylanilino)benzenesulfonamide hydrochloride?

Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection, as demonstrated for structurally related sulfonamide hydrochlorides . For example, XMU-MP-1 hydrochloride (a benzenesulfonamide derivative) is validated using ≥98% HPLC purity with a C18 column and gradient elution . Thin-layer chromatography (TLC) can also serve as a supplementary method, as described in pharmacopeial standards for sulfonamide derivatives . Ensure mobile phases are optimized to resolve impurities, and validate methods using reference standards.

Q. How should this compound be stored to ensure stability in laboratory settings?

Store the compound in a tightly sealed, light-resistant container at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation . Stability studies for similar hydrochlorides indicate that exposure to humidity or temperatures >25°C accelerates degradation, necessitating periodic purity checks via HPLC .

Q. What safety protocols are critical when handling 2-(3-Methylanilino)benzenesulfonamide hydrochloride?

Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal contact. Emergency measures for related hydrochlorides include rinsing eyes with water for 15 minutes and seeking medical attention for respiratory irritation . Dispose of waste via certified hazardous waste services to comply with EPA and TSCA regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Contradictions in pharmacological data often arise from variability in assay conditions or compound purity. For instance, neuroprotective effects observed in ischemic stroke models (e.g., BVT-2733, a related sulfonamide) depend on dosage, administration route, and animal strain . Standardize in vitro assays (e.g., enzyme inhibition IC50 values) using validated reference materials and replicate studies across multiple cell lines. Cross-validate findings with orthogonal methods, such as SPR or isothermal titration calorimetry, to confirm binding affinities .

Q. What synthetic challenges are associated with modifying the 3-methylanilino group in this compound?

Functionalizing the 3-methylanilino group requires careful control of reaction conditions to avoid sulfonamide cleavage or unwanted side reactions. For example, alkylation or acylation of aromatic amines in similar hydrochlorides demands anhydrous solvents (e.g., DMF or THF) and catalysts like DMAP . Monitor reactions via LC-MS to detect intermediates, and purify products using column chromatography with silica gel or reverse-phase resins .

Q. What are the considerations for designing in vivo studies to evaluate neuroprotective effects?

Use rodent models (e.g., Wistar rats) with standardized ischemic stroke protocols, ensuring body weight (300–330 g) and age (9–10 weeks) consistency . Dose optimization is critical: pre-screen compounds for blood-brain barrier penetration using logP values (>2.5) and in vitro permeability assays. Include positive controls (e.g., NMDA receptor antagonists) and assess outcomes via histopathology and behavioral tests .

Q. How can researchers validate target engagement of this compound in complex biological systems?

Employ proteomics (e.g., thermal shift assays) or radiolabeled analogs to confirm binding to intended targets like kinases or GPCRs . For sulfonamide derivatives, competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) can quantify dissociation constants . Cross-reference with transcriptomic data to identify off-target effects .

Q. Methodological Notes

- Synthetic Routes : Optimize yields via microwave-assisted synthesis for time-sensitive reactions .

- Data Reproducibility : Use CAS Common Chemistry or EPA DSSTox for structural verification .

- Regulatory Compliance : Adhere to FDA GSRS guidelines for substance registration in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.